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Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Calcium Crimson
Calcium Crimson is a fluorescent, long-wavelength calcium indicator designed for the

detection of intracellular calcium levels. Its spectral properties make it particularly well-suited

for confocal microscopy, especially in biological samples with high intrinsic autofluorescence.[1]

[2] This indicator exhibits an increase in fluorescence emission intensity upon binding to Ca²⁺

with minimal wavelength shift.[1] The acetoxymethyl (AM) ester form of Calcium Crimson
allows for passive diffusion across the cell membrane, where intracellular esterases cleave the

AM group, trapping the dye inside the cell.[3]

Quantitative Data
A summary of the key quantitative properties of Calcium Crimson is provided in the table

below for easy reference and comparison.
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Property Value Notes

Excitation Maximum (Ca²⁺-

bound)
~586-590 nm [2][4][5]

Emission Maximum (Ca²⁺-

bound)
~606-615 nm [2][4][5]

Dissociation Constant (Kd) for

Ca²⁺
~185 nM

This value can be influenced

by factors such as

temperature, pH, and ionic

strength.[2][6]

Quantum Yield
Not explicitly reported in

reviewed literature.

The fluorescence intensity

increases upon binding to

calcium.

Key Applications in Confocal Microscopy
Monitoring intracellular calcium transients: Ideal for detecting rapid changes in cytoplasmic

calcium concentrations in response to various stimuli.

Studying calcium signaling pathways: Useful for investigating signaling cascades that involve

calcium as a second messenger, such as those initiated by G-protein coupled receptors

(GPCRs).[4]

High-throughput screening: Its visible light excitation and emission properties are compatible

with automated microscopy platforms used in drug discovery.[7]

Imaging in autofluorescent tissues: The long-wavelength excitation and emission minimize

interference from cellular autofluorescence, which is often problematic in the blue-green

spectral region.[1][2]

Experimental Protocols
I. Cell Preparation and Dye Loading
This protocol provides a general guideline for loading cells with Calcium Crimson AM. Optimal

concentrations and incubation times should be determined empirically for each cell type and
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experimental condition.

Materials:

Calcium Crimson, AM ester (dissolved in high-quality, anhydrous DMSO to a stock

concentration of 1-10 mM)

Pluronic F-127 (20% solution in DMSO)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Adherent or suspension cells cultured on glass-bottom dishes suitable for confocal

microscopy

Procedure:

Cell Plating: Plate cells on glass-bottom dishes to achieve a confluence of 70-90% at the

time of the experiment.

Prepare Loading Solution:

Prepare a fresh working solution of Calcium Crimson AM in a physiological buffer (e.g.,

HBSS). A final concentration in the range of 1-5 µM is a good starting point.

To aid in the dispersion of the AM ester in the aqueous buffer, first mix the required volume

of Calcium Crimson AM stock solution with an equal volume of 20% Pluronic F-127.

Vortex briefly.

Dilute this mixture into the physiological buffer to achieve the final desired concentration.

Cell Loading:

Remove the culture medium from the cells.

Wash the cells once with the physiological buffer.

Add the Calcium Crimson AM loading solution to the cells.
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Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time can

vary between cell types.[8][9]

Washing:

Remove the loading solution.

Wash the cells two to three times with fresh, pre-warmed physiological buffer to remove

any extracellular dye.

De-esterification:

Add fresh physiological buffer to the cells and incubate for an additional 30 minutes at

37°C to allow for complete de-esterification of the AM group by intracellular esterases.

Imaging: The cells are now ready for imaging on a confocal microscope.

II. Confocal Microscopy and Image Acquisition
Instrumentation and Settings:

Microscope: An inverted laser scanning confocal microscope equipped with appropriate

lasers and detectors.

Laser Line: A laser line close to the excitation maximum of Calcium Crimson, such as a 561

nm or 594 nm laser, is recommended.[4][10]

Dichroic Mirror and Emission Filter: Use a filter set that effectively separates the excitation

and emission light. A long-pass or band-pass emission filter centered around 610-630 nm is

suitable. For example, a 630/69 nm bandpass filter can be used.[10]

Objective: Use a high numerical aperture (NA) oil or water immersion objective for optimal

light collection and spatial resolution.

Detector: A sensitive photomultiplier tube (PMT) or a hybrid detector (HyD) is recommended.

Pinhole: Adjust the pinhole to 1 Airy unit for optimal confocality and rejection of out-of-focus

light.
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Image Acquisition Protocol:

Locate Cells: Using brightfield or DIC, locate the cells of interest.

Set Imaging Parameters:

Switch to fluorescence imaging.

Set the excitation laser power to the lowest level that provides a detectable signal to

minimize phototoxicity and photobleaching.

Adjust the detector gain and offset to obtain a good signal-to-noise ratio without saturating

the detector. The baseline fluorescence of resting cells should be clearly visible.

Time-Lapse Imaging:

For dynamic calcium measurements, set up a time-lapse acquisition sequence. The frame

rate should be sufficient to capture the expected calcium transients.

Acquire a baseline fluorescence level for a short period before applying any stimulus.

Apply the stimulus (e.g., agonist, drug) and continue acquiring images to record the

calcium response.

After the response has returned to baseline, it is often useful to add a calcium ionophore

like ionomycin to determine the maximum fluorescence (Fmax) and a calcium chelator like

EGTA to determine the minimum fluorescence (Fmin) for calibration purposes.

Data Analysis
The change in intracellular calcium is typically represented as a change in fluorescence

intensity over time.

Region of Interest (ROI) Selection: Draw ROIs around individual cells or subcellular

compartments of interest.

Fluorescence Intensity Measurement: Extract the average fluorescence intensity within each

ROI for each frame of the time-lapse series.
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Background Subtraction: If necessary, select a background ROI in a cell-free area and

subtract this value from the cellular ROIs.

Data Normalization: The fluorescence change is often expressed as a ratio (F/F₀) or a

relative change (ΔF/F₀), where:

F is the fluorescence intensity at a given time point.

F₀ is the baseline fluorescence intensity, usually averaged over several frames before the

stimulus.

ΔF = F - F₀

Signaling Pathway Diagram
Calcium signaling is integral to many cellular processes, often initiated by the activation of G-

protein coupled receptors (GPCRs) and the subsequent production of inositol trisphosphate

(IP₃).
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1. Plate Cells on
Glass-Bottom Dish

2. Prepare Calcium Crimson AM
Loading Solution

3. Load Cells
(30-60 min, 37°C)

4. Wash to Remove
Extracellular Dye

5. De-esterification
(30 min, 37°C)

6. Confocal Imaging:
- Set Baseline

- Apply Stimulus
- Record Response

7. Data Analysis:
- ROI Selection

- Intensity Measurement
- Normalization (ΔF/F₀)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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